molecular formula C12H17Cl2N3O3S B2419689 2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide CAS No. 1241019-73-7

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide

Cat. No.: B2419689
CAS No.: 1241019-73-7
M. Wt: 354.25
InChI Key: NQOVUJPOYWSULT-UHFFFAOYSA-N
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Description

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide is a complex organic compound characterized by its unique structure, which includes a dichloropyridine moiety and a sulfonyl-ethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide typically involves multiple steps, starting with the preparation of 2,6-dichloropyridine. This intermediate is then subjected to sulfonylation and subsequent amination reactions to introduce the sulfonyl-ethylamino group. The final step involves the acylation of the amine with isopropyl acetate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The dichloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide involves its interaction with specific molecular targets. The sulfonyl-ethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The dichloropyridine moiety may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloropyridine: A precursor in the synthesis of the target compound, known for its use in the production of various pharmaceuticals and agrochemicals.

    Sulfonyl-ethylamino derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity and biological activities.

Uniqueness

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in multiple scientific disciplines.

Properties

IUPAC Name

2-[(2,6-dichloropyridin-3-yl)sulfonyl-ethylamino]-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17Cl2N3O3S/c1-4-17(7-11(18)15-8(2)3)21(19,20)9-5-6-10(13)16-12(9)14/h5-6,8H,4,7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQOVUJPOYWSULT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC(C)C)S(=O)(=O)C1=C(N=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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